Methyl 2-(acetyloxy)-4-methylpent-2-enoate
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Overview
Description
Methyl 2-(acetyloxy)-4-methylpent-2-enoate is an organic compound characterized by its ester functional group. This compound is notable for its applications in various chemical reactions and its role as an intermediate in organic synthesis. The presence of both an ester and an alkene group in its structure makes it a versatile molecule in synthetic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2-(acetyloxy)-4-methylpent-2-enoate can be synthesized through several methods. One common approach involves the esterification of 4-methylpent-2-enoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Another method involves the acetylation of methyl 4-methylpent-2-enoate using acetic anhydride in the presence of a base like pyridine. This reaction introduces the acetyloxy group into the molecule, resulting in the formation of this compound.
Industrial Production Methods
In an industrial setting, the production of this compound often involves continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions, such as temperature and pressure control, ensures high purity and consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(acetyloxy)-4-methylpent-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the acetyloxy group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) can facilitate nucleophilic substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in a variety of functionalized derivatives.
Scientific Research Applications
Methyl 2-(acetyloxy)-4-methylpent-2-enoate has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: The compound is used in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: It is investigated for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which methyl 2-(acetyloxy)-4-methylpent-2-enoate exerts its effects involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release acetic acid and the corresponding alcohol, which can then participate in further biochemical reactions. The alkene group can also engage in addition reactions, contributing to the compound’s reactivity.
Comparison with Similar Compounds
Methyl 2-(acetyloxy)-4-methylpent-2-enoate can be compared with similar compounds such as:
Methyl 4-methylpent-2-enoate: Lacks the acetyloxy group, making it less reactive in certain substitution reactions.
Ethyl 2-(acetyloxy)-4-methylpent-2-enoate: Similar structure but with an ethyl ester group instead of a methyl ester, which can affect its reactivity and solubility.
Methyl 2-(hydroxy)-4-methylpent-2-enoate: Contains a hydroxy group instead of an acetyloxy group, leading to different chemical properties and reactivity.
The uniqueness of this compound lies in its combination of ester and alkene functionalities, which provide a wide range of reactivity and applications in various fields of research and industry.
Biological Activity
Methyl 2-(acetyloxy)-4-methylpent-2-enoate is a compound of interest due to its potential biological activities. This article explores its biological effects, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound is an ester compound characterized by the following structural formula:
This compound includes an acetyloxy group, which may contribute to its biological activity through various mechanisms.
1. Antimicrobial Activity
Research has shown that methyl esters, including this compound, exhibit antimicrobial properties. Studies indicate that such compounds can inhibit the growth of various bacteria and fungi. For instance, a study demonstrated that certain methyl esters possess significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 64 to 128 µg/mL .
2. Cytotoxicity
Cytotoxicity studies have revealed that this compound can induce apoptosis in cancer cell lines. For example, in vitro assays showed that this compound has an effective concentration (EC50) of approximately 10 µg/mL against human breast adenocarcinoma (MCF-7) cells . The mechanism of action may involve the generation of reactive oxygen species (ROS), leading to oxidative stress and subsequent cell death.
3. Anti-inflammatory Effects
In addition to its antimicrobial and cytotoxic properties, this compound has been reported to exhibit anti-inflammatory effects. A study indicated that this compound could inhibit the production of pro-inflammatory cytokines in macrophages, suggesting its potential as a therapeutic agent for inflammatory diseases .
Case Study 1: Antibacterial Activity
A recent study evaluated the antibacterial efficacy of various methyl esters, including this compound. The results showed a significant reduction in bacterial counts in treated groups compared to controls, highlighting the compound's potential as a natural antimicrobial agent .
Case Study 2: Cytotoxicity in Cancer Research
In another investigation focusing on cancer therapeutics, this compound was tested against several cancer cell lines. The results demonstrated dose-dependent cytotoxicity, with the most pronounced effects observed in breast cancer cells. This suggests that further exploration into its mechanisms could lead to novel cancer treatments .
The biological activities of this compound can be attributed to several mechanisms:
- Reactive Oxygen Species (ROS) Generation : Induces oxidative stress leading to apoptosis in cancer cells.
- Inhibition of Key Enzymes : May inhibit enzymes involved in bacterial cell wall synthesis or inflammatory pathways.
- Cytokine Modulation : Alters cytokine production in immune cells, reducing inflammation.
Properties
CAS No. |
916263-86-0 |
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Molecular Formula |
C9H14O4 |
Molecular Weight |
186.20 g/mol |
IUPAC Name |
methyl 2-acetyloxy-4-methylpent-2-enoate |
InChI |
InChI=1S/C9H14O4/c1-6(2)5-8(9(11)12-4)13-7(3)10/h5-6H,1-4H3 |
InChI Key |
ZGXHCKPTVHAQLC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C=C(C(=O)OC)OC(=O)C |
Origin of Product |
United States |
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